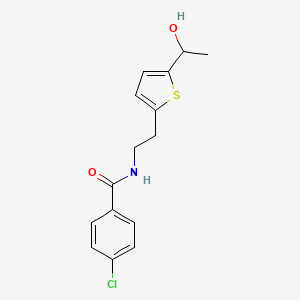

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted with a 4-chloro group and an ethyl linker connected to a thiophene ring bearing a 1-hydroxyethyl moiety.

Properties

IUPAC Name |

4-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-10(18)14-7-6-13(20-14)8-9-17-15(19)11-2-4-12(16)5-3-11/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQIPCWBBFUNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl group. This intermediate is then coupled with a benzamide derivative containing the 4-chloro substituent under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the chloro group could result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to benzamide derivatives with variations in substituents and heterocyclic systems (Table 1).

Table 1. Structural Comparison of Key Analogs

Physicochemical Properties

- Solubility : The hydroxyethyl group likely increases polarity compared to methoxy or trifluoromethyl substituents seen in other benzamides (e.g., 4-chloro-N-(2-(5-trifluoromethyl-pyridyl)sulfonylethyl)benzamide) .

- Crystallinity : X-ray data for 4-chloro-N-(2-methoxyphenyl)benzamide reveal planar benzamide cores, suggesting the target compound’s thiophene ring may introduce torsional strain, affecting crystallization.

Q & A

Q. What are the critical steps for synthesizing 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide with high purity?

Answer: Synthesis involves multi-step reactions, including:

- Amide bond formation : Use coupling agents (e.g., EDCI or DCC) to react 4-chlorobenzoyl chloride with the amine-functionalized thiophene derivative.

- Hydroxyethyl group introduction : Employ nucleophilic substitution or reduction (e.g., NaBH₄) on the thiophene ring, ensuring inert atmospheres to prevent oxidation of sensitive groups .

- Purification : Optimize solvent systems (e.g., ethyl acetate/hexane) for column chromatography, validated by TLC and NMR for purity (>95%) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Answer:

- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify the benzamide backbone (δ 7.2–8.0 ppm for aromatic protons) and hydroxyethyl group (δ 1.2–1.5 ppm for CH₃) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions) to confirm stereochemistry and solid-state conformation .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~349.8 g/mol) .

Advanced Research Questions

Q. How does the hydroxyethyl-thiophene moiety influence the compound’s bioactivity in enzyme inhibition studies?

Answer:

- Molecular docking : Model interactions between the hydroxyethyl group and enzyme active sites (e.g., peroxisome proliferator-activated receptors [PPARs]). The hydroxyl group may form hydrogen bonds with catalytic residues (e.g., Cys249 in PPARδ) .

- Kinetic assays : Compare IC₅₀ values with analogs lacking the hydroxyethyl group to assess its role in binding affinity. Use fluorogenic substrates or radiolabeled ligands for real-time activity monitoring .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Answer:

- Meta-analysis : Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase assays) to mitigate variability .

- Proteomic profiling : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS, especially for thiophene-containing compounds prone to non-specific binding .

- Structural validation : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs in ) with molecular dynamics simulations to explain divergent activity .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Answer:

- Lipophilicity adjustment : Introduce polar substituents (e.g., sulfonyl groups) to improve solubility while retaining the hydroxyethyl-thiophene pharmacophore .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxylation sites) and modify the thiophene ring with fluorine to block oxidation .

Methodological Challenges

Q. What experimental designs are recommended for studying the compound’s solid-state stability?

Answer:

Q. How can researchers address low yields in large-scale synthesis?

Answer:

- Flow chemistry : Optimize reaction parameters (temperature, residence time) in continuous flow systems to enhance reproducibility .

- Catalyst screening : Test Pd/Cu-based catalysts for Suzuki-Miyaura couplings involving the thiophene ring .

Data Interpretation

Q. What analytical approaches validate the compound’s interaction with biological targets?

Answer:

Q. How can computational models predict the compound’s toxicity profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.